N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves several steps. One common method is the coupling of tryptamine with a carboxylic acid derivative using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction typically takes place under reflux conditions in an organic solvent such as methanol. The resulting product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in studies related to cell signaling and receptor binding.
Industry: The compound’s unique properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring structure allows it to bind with high affinity to various receptors, influencing cell signaling pathways. This binding can lead to a range of biological effects, including modulation of enzyme activity and gene expression .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Compared to these compounds, N-[(2S)-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-oxopropan-2-yl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has unique structural features, such as the presence of methoxy groups, which may enhance its biological activity and specificity.
Properties
Molecular Formula |
C25H28N4O4 |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[(2S)-1-[2-(1H-indol-3-yl)ethylamino]-1-oxopropan-2-yl]-4,7-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C25H28N4O4/c1-15(24(30)26-12-11-16-14-27-19-8-6-5-7-17(16)19)28-25(31)20-13-18-21(32-3)9-10-22(33-4)23(18)29(20)2/h5-10,13-15,27H,11-12H2,1-4H3,(H,26,30)(H,28,31)/t15-/m0/s1 |
InChI Key |
JCQYCRDKVLRISO-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCCC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(C=CC(=C4N3C)OC)OC |
Canonical SMILES |
CC(C(=O)NCCC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(C=CC(=C4N3C)OC)OC |
Origin of Product |
United States |
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